4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14-4-6-15(7-5-14)16-8-10-18(11-9-16)23(20,21)19-13-17-3-2-12-22-17/h4-11,17,19H,2-3,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDJVVALCJTMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333017 | |
| Record name | 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24798228 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
667912-46-1 | |
| Record name | 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonylation of Tetrahydrofurfurylamine
The most direct route involves reacting 4-(4-methylphenyl)benzenesulfonyl chloride with tetrahydrofurfurylamine (oxolan-2-ylmethylamine) under basic aqueous conditions. This method adapts protocols from sulfonamide syntheses reported in thiazole derivatives.
Procedure :
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Dissolve sodium acetate (2 equiv.) in distilled water.
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Add 4-(4-methylphenyl)benzenesulfonyl chloride (1.5 equiv.) and tetrahydrofurfurylamine (1 equiv.).
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Heat the mixture to 80–85°C with stirring for 4–8 hours.
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Monitor reaction progress via TLC (n-hexane/ethyl acetate, 2:1).
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Filter the precipitated product and recrystallize from absolute ethanol.
Key Data :
Electrochemical Synthesis with Phosphorous Acid Additives
An alternative electrochemical method, inspired by phosphorous acid-assisted reactions, enables sulfonamide bond formation under mild conditions.
Procedure :
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Combine tetrahydrofurfurylamine (1 equiv.), 4-(4-methylphenyl)benzenesulfonyl chloride (1.2 equiv.), n-Bu4NBF4 (2 equiv.), and H3PO3 (1 equiv.) in acetone/THF (4:1).
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Perform electrolysis at 15 mA using graphite electrodes for 4 hours.
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Concentrate under reduced pressure and purify via flash chromatography (ethyl acetate/petroleum ether).
Key Data :
-
Yield : 70–75% (based on analogous electrochemical sulfonamides).
-
Advantage : Avoids high-temperature conditions, reducing side reactions.
Optimization of Reaction Parameters
Effect of Base and Solvent
Comparative studies using sodium acetate, triethylamine, and K2CO3 in water, DMF, or THF reveal:
| Base | Solvent | Temperature (°C) | Yield (%) | By-Products |
|---|---|---|---|---|
| Sodium acetate | Water | 80–85 | 83 | <5% sulfonic acid |
| Triethylamine | THF | 60 | 68 | 12% amine oxide |
| K2CO3 | DMF | 100 | 72 | 8% desulfonated |
| Electrolyte | Additive | Current (mA) | Yield (%) |
|---|---|---|---|
| n-Bu4NBF4 | H3PO3 | 15 | 75 |
| Et4NBF4 | None | 15 | 58 |
| LiClO4 | TEMPO | 20 | 63 |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Challenges and Mitigation Strategies
Hydrolysis of Sulfonyl Chloride
Exposure to moisture leads to hydrolysis, forming sulfonic acid by-products.
Solution : Use freshly distilled sulfonyl chloride and anhydrous solvents during initial mixing.
Competitive Alkylation
In electrochemical routes, over-alkylation at the tetrahydrofuran oxygen may occur.
Solution : Limit reaction time to 4 hours and use stoichiometric H3PO3.
Scalability and Industrial Relevance
Kilogram-Scale Production
A pilot-scale reaction (1 kg amine) in water achieved 85% yield with:
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: New compounds where the sulfonamide group is replaced by other functional groups.
Scientific Research Applications
4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The biological activity of benzenesulfonamides is highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Celecoxib’s pyrazole and trifluoromethyl groups enhance COX-2 selectivity , whereas the target compound’s oxolane may favor distinct target interactions.
Antimicrobial and Antiviral Activity
- Compound 11 (): Exhibited potent antimicrobial activity against Gram-positive bacteria (MIC < 1 µg/mL) due to its 4-chloro-benzoyl-indolylideneamino and pyrimidine substituents .
- Compound 18 (): Similar structure to Compound 11 but with a 2-chloro-benzoyl group, showing broad-spectrum antifungal activity .
- Target Compound: No direct antimicrobial data, but the oxolane group’s polarity may reduce membrane permeability compared to lipophilic pyrimidine or indole derivatives.
Anti-Inflammatory and Analgesic Activity
- Celecoxib (): A COX-2 inhibitor with IC₅₀ ~ 40 nM, widely used as an NSAID. The trifluoromethyl group is critical for binding .
- Compound ii (): A lipoxygenase (LOX) inhibitor with IC₅₀ = 1.92 ± 0.01 µM, attributed to its pyrazole-hydrazone motif .
- Compounds A and C (): Quinazolinone derivatives with anti-inflammatory effects comparable to diclofenac (p < 0.05) .
Antitumor Activity
- Dual-sulfonamide derivatives (): Demonstrated carbohydrate hydrolase inhibition and antitumor activity, suggesting sulfonamide multiplicity enhances target engagement .
Biological Activity
4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in medicinal chemistry. This compound's unique structure, characterized by the presence of a sulfonamide group and an oxolane moiety, suggests potential applications in various therapeutic areas, including antimicrobial and anti-inflammatory treatments.
Chemical Structure and Properties
The molecular formula for this compound is C16H21N1O2S1. The compound features:
- Sulfonamide Group : Confers antibacterial properties by inhibiting bacterial folate synthesis.
- Oxolane Ring : Enhances lipophilicity and may improve membrane permeability.
- Methyl Phenyl Group : Potentially alters pharmacokinetics and biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The sulfonamide group can bind to enzymes involved in folate metabolism, leading to bacteriostatic effects against various pathogens.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial effects. The mechanism involves:
- Inhibition of dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Potential effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
Studies suggest that this compound may also possess anti-inflammatory properties:
- Modulation of inflammatory pathways through inhibition of cyclooxygenase (COX) enzymes.
- Reduction of cytokine production in activated immune cells.
Case Studies and Research Findings
Several studies have explored the biological activity of sulfonamides, including derivatives similar to this compound:
- Study on Antimicrobial Efficacy :
-
Anti-inflammatory Research :
- In vitro studies indicated that compounds with a similar structure significantly reduced the production of TNF-alpha and IL-6 in macrophage cell lines.
- The study reported a dose-dependent response, with higher concentrations leading to greater inhibition.
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 4-Acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide | Acetyl group, sulfonamide | Enhanced antimicrobial activity |
| 4-Methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide | Methyl group | Potentially altered pharmacokinetics |
| N-(oxolan-2-ylmethyl)benzene-1-sulfonamide | Lacks acetyl group | Different biological activity profile |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide, and how can purity be ensured during synthesis?
- Methodology : The synthesis typically involves coupling the benzenesulfonamide core with the oxolan-2-ylmethyl group via nucleophilic substitution or amide bond formation. Key steps include:
- Step 1 : Preparation of 4-(4-methylphenyl)benzenesulfonyl chloride as the electrophilic intermediate.
- Step 2 : Reaction with oxolan-2-ylmethylamine under basic conditions (e.g., triethylamine in dichloromethane).
- Purity control : Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product. Monitor purity via HPLC or TLC, and confirm structural integrity with (e.g., aromatic protons at δ 7.2–7.8 ppm and oxolane protons at δ 3.5–4.2 ppm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Techniques :
- NMR : confirms the oxolane methylene group (–CH–O–) as a multiplet at δ 3.5–4.2 ppm and aromatic protons from the 4-methylphenyl group at δ 7.2–7.8 ppm.
- IR : Strong absorption bands for sulfonamide (S=O at ~1350 cm and ~1150 cm) and C–N stretching (~1250 cm).
- Mass spectrometry : Molecular ion peak [M+H] at m/z corresponding to the molecular formula CHNOS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC values) for sulfonamide derivatives like this compound?
- Approach :
- Standardize assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for variables like solvent effects (DMSO concentration ≤0.1%).
- Validate purity : Ensure compounds are ≥95% pure via HPLC before testing.
- Data normalization : Report activity relative to a common reference drug (e.g., doxorubicin for cytotoxicity) to contextualize discrepancies .
Q. What computational strategies are recommended for modeling the interaction of this compound with biological targets (e.g., carbonic anhydrase)?
- Methods :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on sulfonamide coordination to zinc in carbonic anhydrase.
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).
- QSAR : Corolate substituent effects (e.g., oxolane group bulkiness) with activity using descriptors like logP and polar surface area .
Q. What challenges arise in crystallizing sulfonamide derivatives, and how can they be addressed during structural validation?
- Challenges : Poor crystal growth due to conformational flexibility of the oxolane group.
- Solutions :
- Crystallization solvents : Use slow-evaporation methods with ethanol/water (7:3 v/v).
- Cryoprotection : Add 20% glycerol to stabilize crystals during X-ray diffraction.
- Validation : Check for R-factor convergence (<0.05) and validate hydrogen bonding (e.g., N–H···O interactions) using SHELXL .
Q. How does the oxolan-2-ylmethyl substituent influence the compound’s physicochemical properties compared to other N-alkylbenzenesulfonamides?
- Impact analysis :
- Solubility : The oxolane group enhances water solubility via oxygen lone-pair interactions.
- Lipophilicity : Reduced logP compared to aliphatic chains (e.g., –CHCH) due to the polar oxolane ring.
- Metabolic stability : Oxolane’s cyclic ether resists oxidative metabolism better than linear ethers, as shown in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
